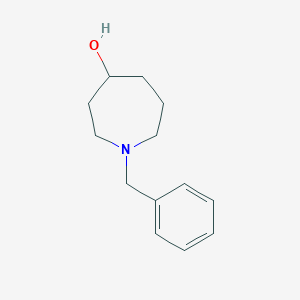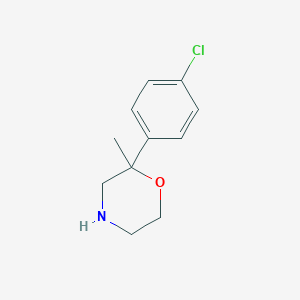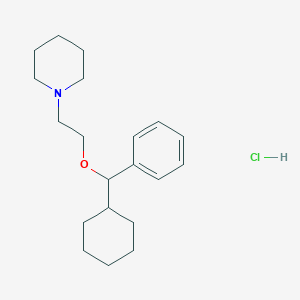
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a British pharmaceutical company, and was initially developed as a potential alternative to morphine. AH-7921 is a potent mu-opioid receptor agonist and has been shown to be effective in managing pain in animal studies. However, due to its potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States and is not approved for human use.
Mecanismo De Acción
AH-7921 acts as a mu-opioid receptor agonist, binding to the same receptors in the brain that are targeted by endogenous opioids such as endorphins. By activating these receptors, AH-7921 can reduce the transmission of pain signals and produce analgesia. However, like other opioids, AH-7921 can also produce euphoria, sedation, and respiratory depression, which can lead to overdose and death.
Efectos Bioquímicos Y Fisiológicos
AH-7921 has been shown to produce a range of biochemical and physiological effects in animal studies. In addition to its analgesic properties, AH-7921 has been shown to produce sedation, hypothermia, and decreased locomotor activity in rats. It has also been shown to produce respiratory depression, which is a major concern with opioid drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AH-7921 has several advantages for laboratory experiments. It is a potent mu-opioid receptor agonist and can produce analgesia in animal models. It is also relatively easy to synthesize and can be produced in large quantities. However, its potential for abuse and addiction, as well as its toxicity, limit its use in clinical and preclinical studies.
Direcciones Futuras
There are several potential future directions for research on AH-7921. One area of interest is the development of safer and more effective opioid analgesics that can produce analgesia without the risk of addiction and overdose. Another area of interest is the study of AH-7921 as a potential treatment for opioid addiction. Finally, there is a need for further research on the biochemical and physiological effects of AH-7921, as well as its potential for toxicity and overdose.
Métodos De Síntesis
The synthesis of AH-7921 involves several steps, starting with the reaction of 1,4-cyclohexadiene with benzyl chloride to produce alpha-cyclohexylbenzyl chloride. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield 1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine. The final step involves the reaction of this compound with hydrochloric acid to produce the hydrochloride salt of AH-7921.
Aplicaciones Científicas De Investigación
AH-7921 has been studied extensively in animal models for its analgesic properties. It has been shown to be effective in reducing pain in rats and mice, with a potency similar to that of morphine. However, its potential for abuse and addiction has limited its clinical use. AH-7921 has also been studied for its potential as a treatment for opioid addiction. In one study, AH-7921 was found to reduce the symptoms of withdrawal in rats that were dependent on morphine.
Propiedades
Número CAS |
102370-70-7 |
|---|---|
Nombre del producto |
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride |
Fórmula molecular |
C20H32ClNO |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
1-[2-[cyclohexyl(phenyl)methoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H31NO.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
Clave InChI |
FQUBIOROYFZHGR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)OCCN3CCCCC3.Cl |
SMILES canónico |
C1CCC(CC1)C(C2=CC=CC=C2)OCCN3CCCCC3.Cl |
Sinónimos |
1-(2-((alpha-Cyclohexylbenzyl)oxy)ethyl)piperidine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



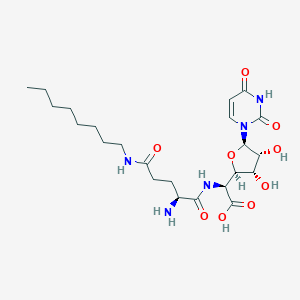


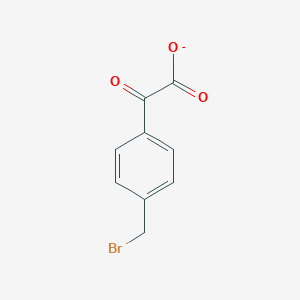
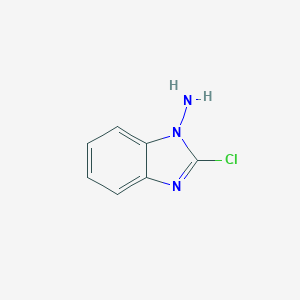
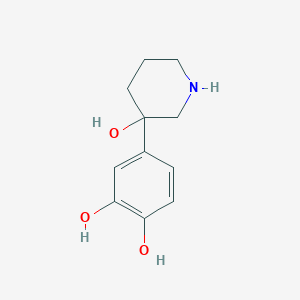

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
